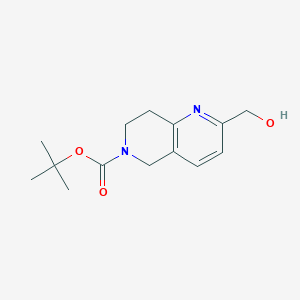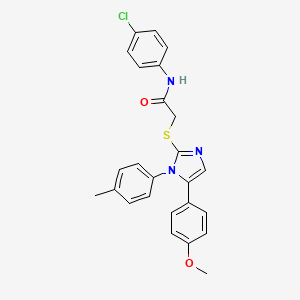
N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide" is a novel molecule that has been synthesized and characterized for its potential use in anticancer treatments. The research on similar compounds has shown that these molecules can be designed and synthesized with specific substitutions to achieve desired biological activities, particularly targeting cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves a linear synthesis approach where different 2-chloro N-aryl substituted acetamide derivatives are created. These derivatives are then characterized using various spectroscopic techniques such as LCMS, IR, 1H, and 13C spectroscopies, along with elemental analysis. The process aims to produce compounds with high cytotoxicity against specific cancer cell lines, such as PANC-1, HepG2, and MCF7 .
Molecular Structure Analysis
The molecular structure of similar acetamide derivatives is crucial in determining their interaction with biological targets. Crystal structure analysis of related compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, reveals that intermolecular interactions, including hydrogen bonds and halogen-π interactions, play a significant role in the stabilization of their crystal lattice. These interactions can influence the biological activity of the compounds by affecting their binding to target proteins .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the substituents on the aromatic rings and the acetamide moiety. The presence of electron-donating or withdrawing groups can affect the electron density of the molecule, thereby altering its reactivity towards nucleophiles or electrophiles. The specific reactions that these compounds undergo have not been detailed in the provided papers, but typically, such molecules might engage in further substitution reactions or form conjugates with biomolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The presence of chloro and methoxy groups, as well as the acetamide linkage, can affect properties such as solubility, melting point, and stability. These properties are essential for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The provided papers do not give explicit details on these properties, but they are generally inferred from the molecular structure and functional groups present in the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research efforts have been dedicated to synthesizing and characterizing compounds with the imidazole core, similar to N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide . These studies provide foundational knowledge for understanding the chemical and physical properties of such molecules. For instance, the synthesis of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, including structures analogous to the compound of interest, has been documented, revealing their potential anticonvulsant activity (Aktürk et al., 2002). Additionally, studies on the synthesis and XRD, FT-IR vibrational, UV–vis, and nonlinear optical exploration of novel tetra substituted imidazole derivatives offer insights into the molecular structure and potential applications of such compounds (Ahmad et al., 2018).
Anticancer and Antimicrobial Potential
The research has also extended into evaluating the anticancer and antimicrobial potential of imidazole derivatives. New N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity against various human tumor cell lines, indicating the considerable anticancer activity of specific compounds (Yurttaş et al., 2015). This underlines the potential therapeutic value of N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide and related compounds in cancer treatment strategies.
Biochemical Mechanisms and Enzyme Inhibition
Explorations into the biochemical mechanisms and enzyme inhibition capabilities of compounds with structural similarities to N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been conducted. For example, synthesis and biological evaluation of thiophene, thiazolyl-thiophene, and thienopyridine derivatives as anticancer agents have highlighted the significance of structural diversity in enhancing biological activity and selectivity towards cancer cells (Evren et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-17-3-11-21(12-4-17)29-23(18-5-13-22(31-2)14-6-18)15-27-25(29)32-16-24(30)28-20-9-7-19(26)8-10-20/h3-15H,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJXVFWVYABYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)
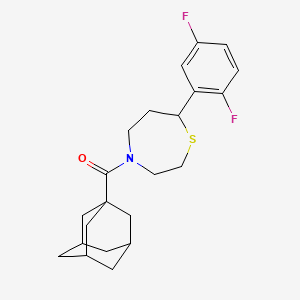
![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)
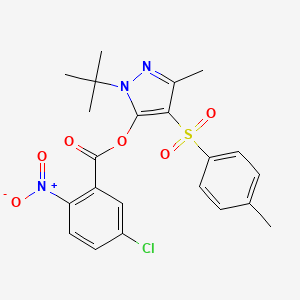
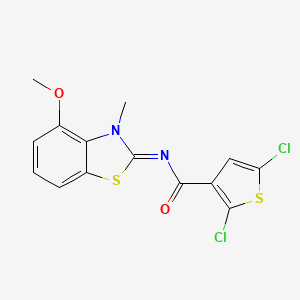

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)
